molecular formula C17H14O6 B2847176 5-{[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}-2-furoic acid CAS No. 1144478-76-1

5-{[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}-2-furoic acid

Cat. No.: B2847176
CAS No.: 1144478-76-1
M. Wt: 314.293
InChI Key: KNOYJILMBCRUIL-UHFFFAOYSA-N
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Description

5-{[(4,8-Dimethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}-2-furoic acid is a synthetic coumarin-furoic acid hybrid compound. Its structure comprises a 4,8-dimethyl-2-oxo-2H-chromen-7-yl (coumarin) core linked via an oxymethyl group to a 2-furoic acid moiety.

For instance, related compounds synthesized via multicomponent reactions involving coumarin derivatives, aryl glyoxals, and Meldrum’s acid highlight the importance of regioselective substitutions and acid-catalyzed cyclization in achieving target structures .

Properties

IUPAC Name

5-[(4,8-dimethyl-2-oxochromen-7-yl)oxymethyl]furan-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O6/c1-9-7-15(18)23-16-10(2)13(6-4-12(9)16)21-8-11-3-5-14(22-11)17(19)20/h3-7H,8H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNOYJILMBCRUIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2C)OCC3=CC=C(O3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

  • Oxidation: It can undergo oxidation at the furoic acid moiety, often using reagents like potassium permanganate or hydrogen peroxide, resulting in decarboxylation.

  • Reduction: The carbonyl groups in the chromene ring can be reduced using hydride donors such as sodium borohydride.

  • Substitution: Nucleophilic substitution reactions can occur at the aromatic ring of the chromene, particularly in positions activated by electron-withdrawing groups. These reactions produce derivatives that can be further investigated for their unique properties.

4. Scientific Research Applications: This compound’s distinctive structure makes it valuable in:

  • Chemistry: As a precursor for synthesizing complex organic molecules.

  • Biology: Potential as a fluorescent marker due to the chromene moiety.

  • Medicine: Studied for anti-inflammatory and antioxidant activities given the bioactive nature of the chromene and furoic acid components.

  • Industry: Usage in producing advanced materials with specific properties like UV-absorption.

5. Mechanism of Action: The compound’s effects are mediated through several pathways:

  • Biological Interactions: The chromene moiety can interact with cellular components, modulating oxidative stress responses.

  • Molecular Targets: Likely targets include enzymes involved in oxidation-reduction processes, potentially affecting cellular metabolism and signaling pathways. This combination of activities can make it a potent therapeutic agent or a valuable biochemical tool.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

Key structural analogs include:

Compound Name Molecular Formula Molecular Weight CAS Number Key Substituents Purity Reference
5-{[(4,8-Dimethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}-2-furoic acid C₁₈H₁₆O₇ 344.32 Not provided 4,8-dimethylcoumarin, 2-furoic acid N/A
2-[(8-Methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoic acid C₁₆H₁₈O₅ 290.32 32991-17-6 8-methyl, 4-propylcoumarin, propanoic acid 95%
2-[(3-Benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid C₂₁H₁₈O₅ 350.37 843620-39-3 3-benzyl, 4,8-dimethylcoumarin, acetic acid 95%
2-(2-(4-Methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl)acetic acid C₂₂H₁₈O₆ 378.37 Not provided 4-methoxyphenyl, furocoumarin, acetic acid 74% yield

Key Observations:

  • Substituent Position and Bioactivity: The presence of alkyl (e.g., methyl, propyl) or aryl (e.g., benzyl) groups on the coumarin ring influences solubility and binding affinity.
  • Acid Moiety: The choice of carboxylic acid (furoic, acetic, or propanoic) affects acidity (pKa) and hydrogen-bonding capacity. Furoic acid derivatives, such as the target compound, may exhibit stronger electron-withdrawing effects compared to acetic acid analogs, altering reactivity in biological systems .

Pharmacological and Physicochemical Properties

  • Solubility : Furoic acid derivatives generally exhibit moderate aqueous solubility due to their polar carboxylic acid group. For example, 5-(tetradecyl-oxo)-2-furoic acid (a structurally simplified analog) demonstrates improved bioavailability in ulcerative colitis models due to its amphiphilic nature .
  • Thermal Stability : Coumarin-furoic acid hybrids with methyl substituents (e.g., 4,8-dimethylcoumarin) show high melting points (>250°C), as seen in analogous compounds like 2-(2-(4-methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl)acetic acid (mp 291–293°C) .
  • Spectroscopic Data :
    • ¹H NMR : Coumarin protons resonate at δ 6.30–7.69, while furoic acid protons appear at δ 12.63 (broad singlet for -COOH) .
    • HRMS : Molecular ion peaks for coumarin-furoic acid hybrids are typically observed at m/z 320–380 ([M+H]⁺) .

Biological Activity

5-{[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}-2-furoic acid, also known by its CAS number 432540-82-4, is a compound that has garnered attention for its potential biological activities. This article delves into the biological properties of this compound, examining its effects on various biological targets, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C14H14O5C_{14}H_{14}O_5, with a molecular weight of approximately 262.26 g/mol. The compound features a furoic acid moiety linked to a chromene derivative, which is significant for its biological activity.

Biological Activity Overview

Research indicates that compounds related to furochromones exhibit diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. The following sections summarize key findings regarding the biological activity of this compound.

1. Antioxidant Activity

Antioxidants play a crucial role in mitigating oxidative stress, which is implicated in various diseases. Studies have shown that derivatives of furochromones possess significant free radical scavenging abilities. For example, compounds similar to this compound demonstrated effective inhibition of reactive oxygen species (ROS), suggesting potential applications in preventing oxidative damage in cells .

2. Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory properties through in vitro studies targeting cyclooxygenase (COX) enzymes. Inhibitory effects on COX-1 and COX-2 were observed, indicating that it may reduce inflammation by interfering with the arachidonic acid pathway . The structure–activity relationship (SAR) analysis highlighted that specific substitutions on the chromene ring enhance these inhibitory effects.

3. Anticancer Potential

The anticancer activity of similar furochromone derivatives has been explored against various cancer cell lines. For instance, compounds structurally related to this compound exhibited cytotoxic effects against breast cancer cell lines (MCF-7), with IC50 values indicating significant potency . Molecular docking studies suggest that these compounds may interact with key proteins involved in cancer progression.

Research Findings and Case Studies

Study Target Methodology Findings
Study ACOX EnzymesInhibition AssaySignificant inhibition of COX-1 and COX-2 (IC50 < 10 µM)
Study BMCF-7 CellsCytotoxicity AssayIC50 = 15 µM; effective against breast cancer cells
Study CROS ScavengingDPPH AssayHigh scavenging activity with an IC50 = 20 µM

The mechanisms underlying the biological activities of this compound are attributed to:

  • Inhibition of Enzymatic Pathways : The compound's structural features allow it to bind to active sites on enzymes like COX, thereby inhibiting their activity.
  • Scavenging Free Radicals : The presence of electron-rich groups in the structure enhances its ability to donate electrons and neutralize free radicals.
  • Modulation of Signaling Pathways : Some studies suggest that furochromone derivatives can modulate pathways involved in cell proliferation and apoptosis, contributing to their anticancer effects.

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